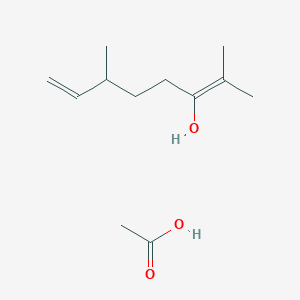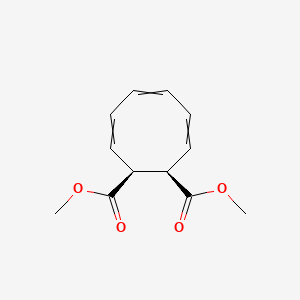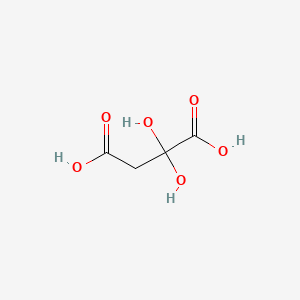
Acetic acid--2,6-dimethylocta-2,7-dien-3-ol (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is a naturally occurring ester found in various essential oils, including those of lemongrass, lavender, and roses. This compound is known for its pleasant floral aroma and is widely used in the fragrance and flavor industries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–2,6-dimethylocta-2,7-dien-3-ol (1/1) can be achieved through the esterification of geraniol with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction conditions generally include heating the reactants under reflux to achieve a high yield of the ester.
Industrial Production Methods
In industrial settings, the production of acetic acid–2,6-dimethylocta-2,7-dien-3-ol (1/1) often involves the use of continuous flow reactors to optimize the reaction efficiency and yield. The process may also include purification steps such as distillation to remove any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid–2,6-dimethylocta-2,7-dien-3-ol (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under acidic or basic conditions.
Major Products Formed
Oxidation: Geranial (citral) or geranic acid.
Reduction: Geraniol.
Substitution: Various esters or amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Acetic acid–2,6-dimethylocta-2,7-dien-3-ol (1/1) has several scientific research applications:
Chemistry: Used as a starting material or intermediate in organic synthesis.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for potential therapeutic uses due to its bioactive properties.
Industry: Widely used in the fragrance and flavor industries for its aromatic properties.
Mecanismo De Acción
The mechanism of action of acetic acid–2,6-dimethylocta-2,7-dien-3-ol (1/1) involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cell membranes and proteins, leading to antimicrobial effects. The compound’s ability to disrupt microbial cell membranes is a key factor in its antimicrobial activity .
Comparación Con Compuestos Similares
Similar Compounds
Geraniol: The alcohol precursor to geranyl acetate.
Nerol acetate: A stereoisomer of geranyl acetate with similar properties.
Linalyl acetate: Another ester with a similar floral aroma, found in essential oils.
Uniqueness
Acetic acid–2,6-dimethylocta-2,7-dien-3-ol (1/1) is unique due to its specific ester structure, which imparts distinct aromatic properties. Its widespread occurrence in essential oils and its versatility in various chemical reactions make it a valuable compound in both research and industry .
Propiedades
Número CAS |
59902-36-2 |
|---|---|
Fórmula molecular |
C12H22O3 |
Peso molecular |
214.30 g/mol |
Nombre IUPAC |
acetic acid;2,6-dimethylocta-2,7-dien-3-ol |
InChI |
InChI=1S/C10H18O.C2H4O2/c1-5-9(4)6-7-10(11)8(2)3;1-2(3)4/h5,9,11H,1,6-7H2,2-4H3;1H3,(H,3,4) |
Clave InChI |
ZIMNLMAQIBFUOZ-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC(=C(C)C)O)C=C.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4,4'-[Methyl(phenyl)silanediyl]di(but-3-yn-2-one)](/img/structure/B14598643.png)
![2-[(E)-butylsulfanyliminomethyl]phenol](/img/structure/B14598652.png)
![2-{4-[(E)-(3-Phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino}ethan-1-ol](/img/structure/B14598654.png)


![1-{1-[(6-Chloro-1H-indol-3-yl)acetyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14598664.png)


